

Eleodoisin's role in the tachykinin peptide family

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An In-depth Technical Guide to **Eleodoisin's** Role in the Tachykinin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleodoisin, an undecapeptide originally isolated from the salivary glands of the cephalopod *Eledone moschata*, is a pivotal member of the tachykinin peptide family.^{[1][2][3]} Although not of mammalian origin, its potent and relatively selective agonist activity at neurokinin (NK) receptors has established it as an indispensable pharmacological tool for elucidating the complex physiology of the tachykinin system. This guide provides a detailed examination of **eleodoisin's** structure, its interactions with tachykinin receptors, the signaling cascades it initiates, and the standard experimental protocols used for its characterization.

The Tachykinin Family: A Brief Overview

The tachykinin family is a group of neuropeptides sharing a conserved C-terminal sequence: -Phe-X-Gly-Leu-Met-NH₂.^{[1][4][5]} This conserved domain is crucial for receptor activation.^[1] In mammals, the primary tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).^{[5][6]} These peptides mediate a vast array of biological effects by binding to three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.^{[4][6]} While each endogenous peptide has a preferred receptor (SP for NK1, NKA for NK2, and NKB for NK3), a degree of cross-reactivity exists.^{[4][6]} **Eleodoisin's** significance lies in its high affinity, particularly for the NK2 and NK3 receptors, allowing for more specific pathway activation in experimental settings.^[7]

Eledoisin's Receptor Selectivity and Binding Profile

Eledoisin acts as a potent agonist at tachykinin receptors, demonstrating a distinct selectivity profile compared to endogenous mammalian peptides. It is particularly valued for its high potency at the NK2 and NK3 receptors.^[7] This makes it an excellent tool for studying the physiological roles of these specific receptors, which are involved in processes like smooth muscle contraction and inflammation.^{[6][8]} The divergent N-terminal region of the peptide is believed to contribute to this receptor subtype specificity.^[1]

Data Presentation: Comparative Receptor Binding and Potency

The following table summarizes the quantitative data on the binding affinities (K_i) and functional potencies (EC₅₀) of **eledoisin** and endogenous tachykinins at the three primary neurokinin receptors. This data highlights **eledoisin**'s utility in selectively probing NK2 and NK3 receptor functions.

Ligand	Preferred Receptor	NK1 Receptor (K _i /EC ₅₀ , nM)	NK2 Receptor (K _i /EC ₅₀ , nM)	NK3 Receptor (K _i /EC ₅₀ , nM)
Eledoisin	NK2/NK3	> 1000	~1-10	~1-10
Substance P (SP)	NK1	~0.1-1	~100-1000	> 1000
Neurokinin A (NKA)	NK2	~10-100	~1-10	~500-1000
Neurokinin B (NKB)	NK3	~100-500	> 1000	~0.5-5

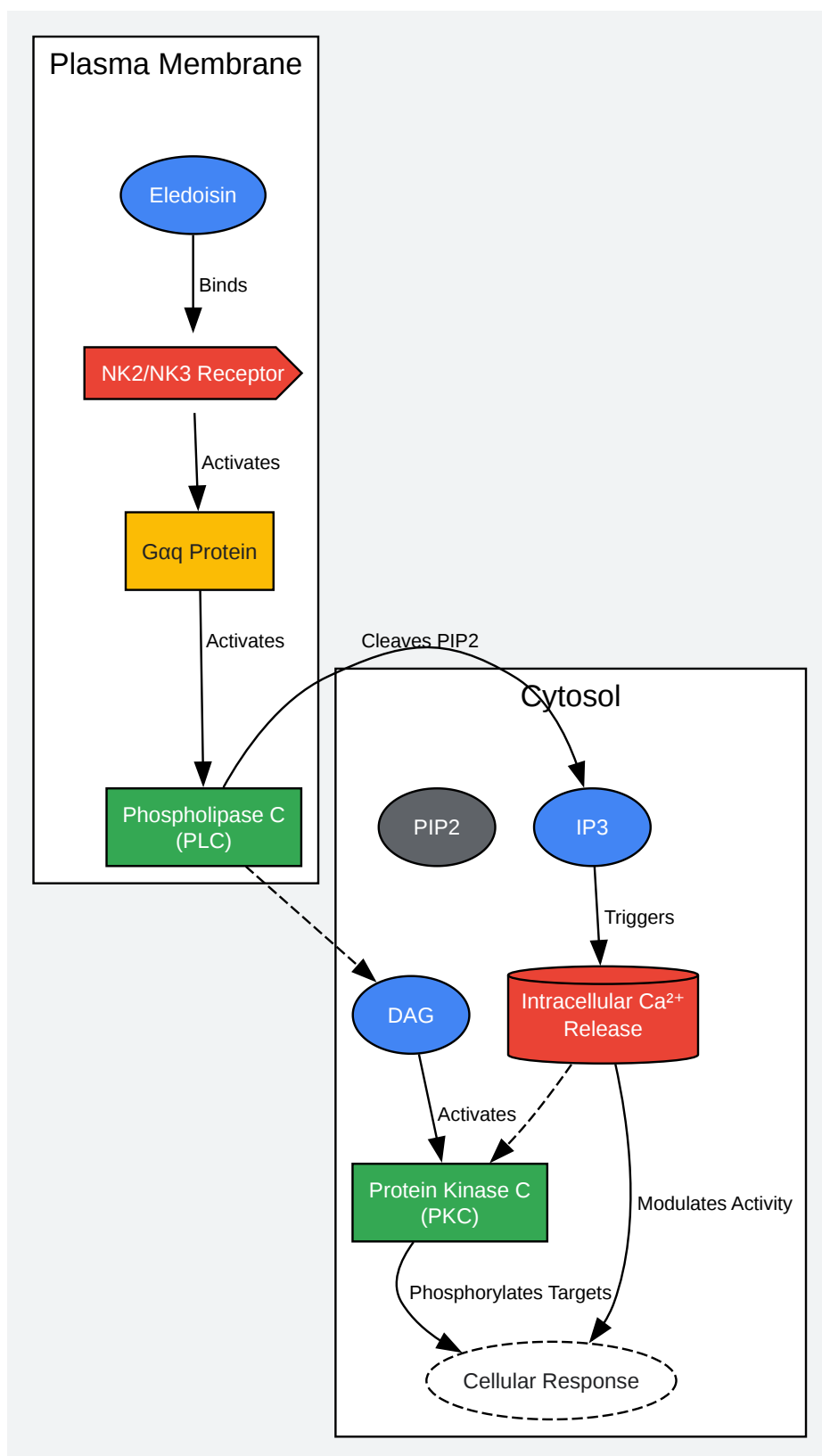
Note: Values are approximate ranges compiled from multiple studies and can vary based on the specific cell type and assay conditions.

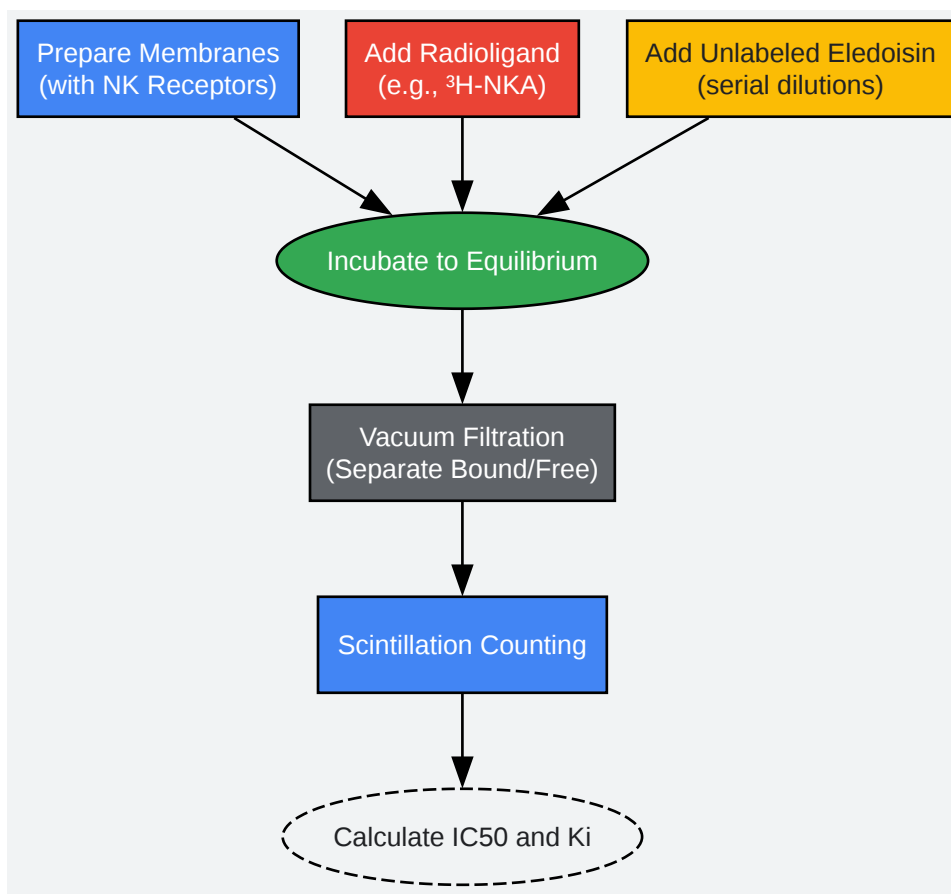
Intracellular Signaling Pathways

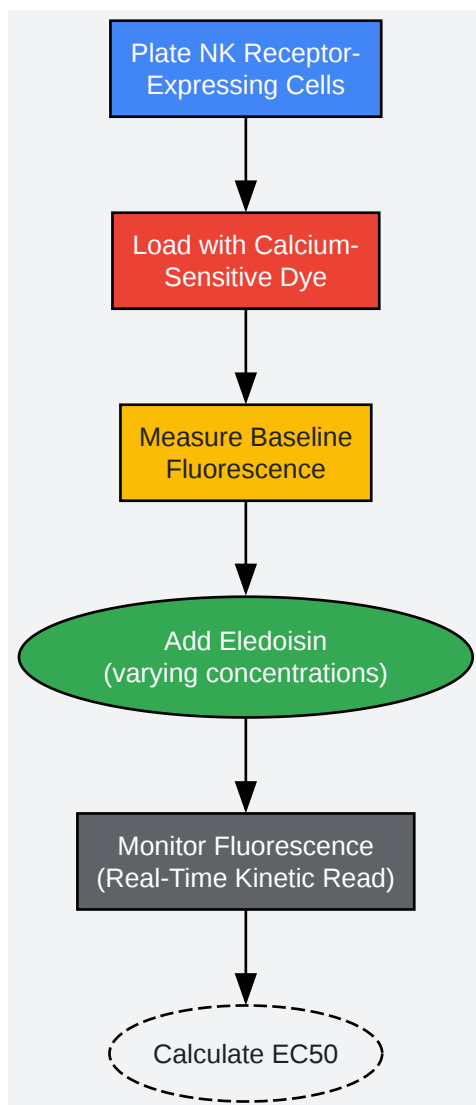
Upon binding to NK2 or NK3 receptors, **eledoisin** triggers a canonical Gαq-protein coupled signaling cascade. This pathway is fundamental to the physiological responses elicited by

tachykinins, including neurotransmission, smooth muscle contraction, and vasodilation.[4][9]

- Receptor Activation: **Eledoisin** binds to the extracellular domain of the NK receptor.
- G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gαq.
- PLC Activation: Gαq activates Phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]
- Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[4][10]
- PKC Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to a cellular response.[11]







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